

Technical Monograph: 4-Bromotryptamine (CAS 24699-60-3)

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Compound of Interest

Compound Name: 2-(4-bromo-1H-indol-3-yl)ethanamine
CAS No.: 108061-74-1
Cat. No.: B3080036

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Structural Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary

4-Bromotryptamine (CAS 24699-60-3) represents a critical halogenated indole scaffold in medicinal chemistry. Unlike its more common 5-bromo isomer, the 4-bromo substitution pattern introduces unique steric and electronic constraints that significantly alter receptor binding kinetics—particularly at 5-HT

and 5-HT

subtypes—and metabolic stability. This guide outlines the validated synthetic pathways, structure-activity relationship (SAR) logic, and experimental handling required to utilize this compound as a probe in serotonergic signaling and marine alkaloid synthesis.

Chemical Architecture & Structural Significance

The "Peri-Effect" and Steric Gating

The 4-position on the indole ring is chemically distinct due to its proximity to the C3-side chain. This creates a "peri-interaction" between the bulky bromine atom and the ethylamine side chain.

- **Steric Occlusion:** The Van der Waals radius of bromine (1.85 Å) at C4 imposes conformational restrictions on the flexible ethylamine tail, potentially locking the molecule into a bioactive conformation preferred by specific GPCRs.
- **Metabolic Blockade:** The C4 position is a primary site for enzymatic hydroxylation (e.g., by CYP450 isozymes) in unsubstituted tryptamines (leading to psilocin-like derivatives). Bromine substitution effectively blocks this metabolic soft spot, prolonging half-life in vivo.

Halogen Bonding Potential

Bromine acts as a Lewis acid (sigma-hole donor) in halogen bonding interactions. In the context of the 5-HT

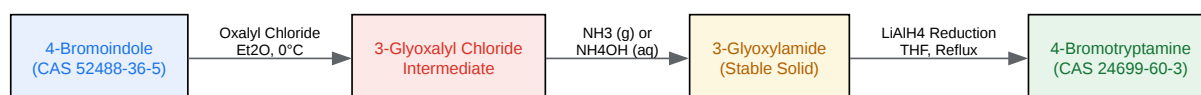
receptor orthosteric binding pocket, the 4-Br substituent can engage in specific non-covalent interactions with backbone carbonyls or aromatic residues (e.g., Phe/Trp), distinct from the hydrogen-bonding capability of 4-hydroxy analogues.

Validated Synthetic Workflow

The most robust route to 4-bromotryptamine avoids the ambiguity of direct indole bromination (which favors the 3- or 5-position). The Speeter-Anthony protocol is the industry standard for regiochemical integrity, starting from commercially available 4-bromoindole.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and reagents required for the high-yield synthesis of 4-bromotryptamine.



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Figure 1: Step-wise synthetic workflow via the Speeter-Anthony procedure.

Detailed Experimental Protocol

Pre-requisite: All glassware must be flame-dried and maintained under an inert atmosphere (Ar or N

).

Step 1: Acylation (Formation of Glyoxylamide)

- Dissolution: Dissolve 10.0 mmol of 4-bromoindole in 50 mL of anhydrous diethyl ether ().

- Addition: Cool to 0°C. Add 12.0 mmol of oxalyl chloride dropwise over 15 minutes. The solution will turn yellow/orange as the glyoxalyl chloride intermediate forms.

- Amidation: Stir for 1 hour at 0°C. Introduce a stream of anhydrous ammonia gas (or add excess concentrated

if strictly anhydrous conditions are not critical for this step) to the reaction mixture. A precipitate (the glyoxylamide) will form immediately.

- Isolation: Filter the solid, wash with cold

and water to remove ammonium chloride salts. Dry in vacuo.

Step 2: Reduction (Formation of Tryptamine)

- Preparation: Suspend 20.0 mmol of Lithium Aluminum Hydride () in 100 mL of anhydrous THF.

- Addition: Carefully add the dried glyoxylamide solid (from Step 1) in portions to the suspension. Caution: Exothermic hydrogen evolution.

- Reflux: Heat the mixture to reflux for 12–24 hours to ensure complete reduction of both carbonyl groups.

- Quench: Cool to 0°C. Quench using the Fieser method (mL , mL 15% , mL).
- Purification: Filter off aluminum salts. Concentrate the filtrate. Recrystallize the free base from hexane/ethyl acetate or convert to the hydrochloride salt using HCl/dioxane for long-term stability.

Pharmacological Applications & Logic

4-Bromotryptamine serves as a versatile probe in two primary domains: Serotonergic Receptor Mapping and Marine Alkaloid Total Synthesis.

Serotonergic Receptor Selectivity (5-HT vs 5-HT)

While 4-hydroxy-tryptamines (e.g., psilocin) are non-selective agonists, the 4-bromo substituent alters the lipophilicity and electronic profile (Hammett

= 0.23).

Parameter	4-Hydroxy-DMT (Psilocin)	4-Bromo-Tryptamine	Impact on Binding
H-Bonding	Donor/Acceptor	None (Hydrophobic)	Loss of polar anchor at Ser/Thr residues.
Steric Bulk	Low	High (Br radius ~1.85 Å)	Increases selectivity for larger pockets (5-HT).
Metabolic Fate	Glucuronidation / Oxidation	Stable to Oxidation	Prolonged receptor occupancy.

Marine Alkaloid Scaffold

Many bioactive marine alkaloids (e.g., from the bryozoan *Flustra foliacea*) utilize a brominated indole core. 4-Bromotryptamine is a direct precursor for synthesizing analogues of Convolutindole A and Flustramine derivatives.

Workflow for Marine Analogue Synthesis:

- Starting Material: 4-Bromotryptamine.
- Prenylation: Introduction of dimethylallyl groups at N1 or C2 (via reverse prenylation) mimics natural marine congeners.
- Cyclization: Oxidative cyclization leads to pyrrolo[2,3-b]indole scaffolds common in neuroprotective marine agents.

Safety, Handling & Stability

CAS 24699-60-3 is a potent bioactive amine and must be handled with "Potent Compound" protocols.

- Hazard Classification: Irritant (Skin/Eye), potential MAO inhibitor.

- Storage: Store as the hydrochloride salt at -20°C. The free base is sensitive to oxidation (turning dark brown upon air exposure).
- Incompatibility: Avoid contact with strong oxidizing agents.[1]
- Emergency: In case of skin contact, wash with polyethylene glycol (PEG 400) followed by soap and water to solubilize the lipophilic base.

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